(3S,5R)-Posaconazole is a synthetic triazole antifungal compound primarily used in the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients. It exhibits a broad spectrum of antifungal activity, effective against various species of Candida and Aspergillus, among others. The compound is chemically designated as 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(1H-1,2,4-triazol-1-ylmethyl)-3-furanyl]methoxy]phenyl]-1-piperazinyl]phenyl]-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, with an empirical formula of C37H42F2N8O4 and a molecular weight of 700.8 g/mol .
The synthesis of (3S,5R)-Posaconazole involves several steps:
A detailed synthesis route includes the reduction of lactams to yield key intermediates, followed by reactions involving aryl piperazine amines and triazole derivatives . The final product is purified using chromatographic techniques to ensure high purity levels.
The molecular structure of (3S,5R)-Posaconazole features a complex arrangement that contributes to its antifungal activity:
The stereochemistry at the 3S and 5R positions is crucial for its biological activity .
(3S,5R)-Posaconazole undergoes various chemical reactions that are essential for its synthesis and modification:
These reactions are monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
The antifungal mechanism of (3S,5R)-Posaconazole primarily involves inhibition of fungal lanosterol 14α-demethylase:
This mechanism allows posaconazole to exhibit activity against a wide range of fungal pathogens that are resistant to other treatments .
Safety data indicates that posaconazole does not present significant hazards under typical handling conditions .
(3S,5R)-Posaconazole has significant applications in medical science:
Convergent synthesis represents the industrial gold standard for constructing the chiral tetrahydrofuran (THF) core of (3S,5R)-Posaconazole. This approach strategically assembles two complex fragments—the chiral THF subunit (Compound 101) and the aryl piperazine amine (Compound 102)—before final triazole introduction. The synthesis commences with allyl alcohol 94, which undergoes bromination (PBr₃) to yield bromide 95. Subsequent alkylation with sodium diethylmalonate and reduction (NaBH₄/LiCl) furnishes diol 97 in >85% yield [2].
A pivotal innovation involves enzymatic desymmetrization using hydrolase SP 435, where diol 97 reacts with vinyl acetate in acetonitrile to produce monoacetate 98 with exceptional regioselectivity (>90% yield). Iodine-mediated cyclization of 98 in dichloromethane generates chiral iodide 99 (86% yield), which undergoes substitution with sodium triazole in DMF:DMPU solvent mixture. Hydrolysis of the acetate (NaOH) provides alcohol 100, activated as the p-chlorobenzene sulfonate 101 (76% yield) [2]. This intermediate couples with commercial piperazine 102 under alkaline conditions (aqueous NaOH/DMSO) to form amine 103 (96% yield), demonstrating the efficiency of convergent fragment assembly [2] [7].
Table 1: Key Intermediates in Convergent Synthesis of (3S,5R)-Posaconazole THF Core
Intermediate | Chemical Transformation | Yield (%) | Stereochemical Outcome |
---|---|---|---|
Diol 97 | NaBH₄/LiCl reduction | >85 | Meso compound |
Monoacetate 98 | SP435-catalyzed acylation | >90 | Kinetic resolution |
Iodide 99 | I₂-mediated cyclization | 86 | (3S,5R) configuration |
Sulfonate 101 | p-Cl-C₆H₄SO₂Cl activation | 76 | Retention of configuration |
Stereocontrol during alkylation and cyclization is paramount for installing the four chiral centers of (3S,5R)-Posaconazole. The synthesis of the hydrazine-bearing side chain exemplifies this precision. Lactam 105 undergoes Red-Al reduction to furnish (S)-2-benzyloxy propanal 106 (94% yield), followed by condensation with formyl hydrazine to yield hydrazone 107 (81% yield) [2]. Direct addition of EtMgBr to 107 provides suboptimal diastereoselectivity (94:6 dr, 55% yield). However, protecting the formyl group as a TBDMS ether (108) before EtMgCl treatment dramatically enhances stereocontrol (99:1 dr, 95% yield), enabling practical access to the critical (S,S)-diastereomer 109 [2].
Iodocyclization techniques are equally crucial. The enzymatic monoacetate 98 undergoes stereospecific iodocyclization under mild conditions (I₂, CH₂Cl₂, 0°C) to construct the tetrahydrofuran ring with complete retention of chirality. This transformation relies on the neighboring group participation of the acetate, directing anti-iodoetherification to exclusively form the (3S,5R)-configured product 99 [8]. Computational studies confirm this pathway proceeds via a bicyclic oxonium ion transition state, explaining the observed stereospecificity [8].
Solvent selection critically impacts yield, purity, and environmental footprint in industrial Posaconazole synthesis. Patent CN106366076A demonstrates that replacing traditional solvents with methyl tert-butyl ether (MTBE) during the debenzylation of III using Pd/C and formic acid enhances reaction efficiency while reducing metal leaching. Optimal conditions (5 vol MTBE, 50°C, 12 h) achieve >98% conversion with Pd residuals <5 ppm in the isolated product [1] [5].
The final coupling of triazolone 109 with phenyl carbamate 104 exemplifies reagent optimization. Employing toluene as the solvent at 80°C for 24 hours enables efficient imidate formation, followed by thermal cyclization (100–110°C, 24–48 h) to construct the triazolone ring. This solvent choice balances reactivity and impurity profile, suppressing racemization while facilitating azeotropic water removal [2]. Large-scale processes further optimize this step by utilizing catalytic p-TsOH (0.5 mol%) in 2-MeTHF, reducing reaction time by 40% while maintaining >99.5% diastereomeric purity [5].
Green chemistry principles significantly enhance the sustainability of Posaconazole manufacturing. A notable advancement involves replacing organic solvents with aqueous solutions in workup procedures. Patent CN106366076A discloses a water-based isolation process: after hydrochloric acid-mediated deprotection, the reaction mixture undergoes dichloromethane extraction, followed by pH adjustment (NaOH, pH 10–12) and re-extraction into CH₂Cl₂. This aqueous-organic partitioning removes hydrophilic impurities without chromatography, reducing solvent consumption by 35% compared to traditional silica gel purification [1] [6].
Quality by Design (QbD) principles provide a systematic framework for impurity control. For the chiral THF intermediate 7, risk assessment identifies isomers 7-D and 7-E as critical material attributes (CMAs). Implementing a salt purification (Step 7) with L-tartaric acid in ethanol/water effectively purges >90% of these isomers, limiting their presence in 7 to <0.22% and <2.00%, respectively. Similarly, D-DBTA salt purification of piperazine intermediate 19 controls 19-D and 19-E impurities below 0.17% and 0.004%, ensuring final API chiral purity >99.8% [8].
Microwave-assisted CuNP catalysis emerges as a sustainable tool for triazole formation. Cu nanoparticles immobilized on activated carbon (CuNPs/C, 0.5 mol%) catalyze azide-alkyne cycloadditions in water under microwave irradiation (85°C, 30 min). This method achieves near-quantitative yields while eliminating heavy metal residues, with E-factors 60% lower than conventional thermal methods [10].
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4